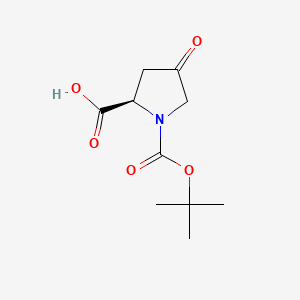

(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

Descripción general

Descripción

®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a chemical compound known for its use in organic synthesis, particularly in the protection of amino groups. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other applications where temporary protection of functional groups is required .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution: Reaction with nucleophiles to replace the Boc group with other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

One of the primary applications of (R)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is in peptide synthesis. The compound serves as a protecting group for amino acids during the synthesis of peptides. Protecting groups are crucial in multi-step synthesis processes to prevent undesired reactions at specific functional groups.

Case Study: Synthesis of Bioactive Peptides

In a study published in Organic Letters, researchers utilized this compound to synthesize cyclic peptides with enhanced biological activity. The Boc group was used to protect the amine functionality, allowing for selective coupling reactions without side reactions occurring at the amine site .

Role as an Intermediary in Pharmaceutical Development

This compound is also used as an intermediary in the synthesis of various pharmaceutical agents. Its structure allows it to participate in key reactions that lead to the formation of more complex molecules.

Example: Synthesis of Antiviral Agents

Research has shown that derivatives of this compound can be transformed into antiviral compounds through a series of chemical reactions involving nucleophilic substitutions and cyclizations. These transformations have been pivotal in developing new antiviral drugs targeting viral replication processes .

Applications in Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis, where it aids in the production of enantiomerically pure compounds. The use of this compound allows chemists to achieve high levels of chirality, which is essential for the efficacy and safety of many drugs.

Research Findings

A study detailed in Tetrahedron Letters highlighted its effectiveness in facilitating asymmetric Michael additions, leading to high yields of chiral products. The study emphasized the importance of using this compound to enhance reaction selectivity and reduce racemization during synthesis .

Data Table: Comparison of Synthetic Methods Involving this compound

Mecanismo De Acción

The primary function of ®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is to protect amino groups during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparación Con Compuestos Similares

Actividad Biológica

(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a significant compound in organic synthesis, particularly noted for its role as a protecting group in peptide and amino acid synthesis. This article delves into its biological activity, chemical properties, and applications based on diverse research findings.

The molecular formula of this compound is CHNO, with a molecular weight of 229.23 g/mol. It features a tert-butoxycarbonyl (Boc) group, which is crucial for protecting amine functionalities during synthetic processes. The compound's solubility is classified as very soluble, with reported solubility values varying between 15.1 mg/ml and 125.0 mg/ml depending on the conditions .

The primary biological activity of this compound is linked to its utility in organic synthesis rather than direct pharmacological effects. The Boc group serves to protect amine groups during the synthesis of peptides and other complex molecules, allowing selective reactions without interference from the amine functionality. Upon deprotection, the amine can participate in further reactions, making it a versatile intermediate in drug development .

1. Peptide Synthesis

Boc-pyrrolidine is extensively used in the synthesis of peptides due to its ability to protect amino groups. This protection prevents unwanted reactions during peptide coupling processes. The deprotection step can be efficiently achieved using trifluoroacetic acid (TFA), allowing for the release of the free amine for subsequent reactions .

2. Drug Development

In medicinal chemistry, this compound acts as an intermediate in the synthesis of various pharmaceuticals. Its role in constructing biologically active molecules has been documented in several studies focusing on novel drug candidates that target specific biological pathways .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of Boc-pyrrolidine in synthesizing a series of anticancer agents targeting specific kinases. The protection-deprotection strategy enabled the successful assembly of complex structures that exhibited potent biological activity against cancer cell lines .

Case Study 2: Development of Neuroactive Compounds

Research has shown that derivatives of Boc-pyrrolidine can be modified to enhance their activity at nicotinic acetylcholine receptors (nAChRs). These modifications have led to compounds with selective agonistic properties, indicating potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 364077-84-9 | Protecting group for amines |

| (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate | 166410-05-5 | Similar structure but different stereochemistry |

| (R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | 256487-77-1 | Variants used in asymmetric synthesis |

Propiedades

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYGSXRXTIKGAJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654649 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364077-84-9 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.